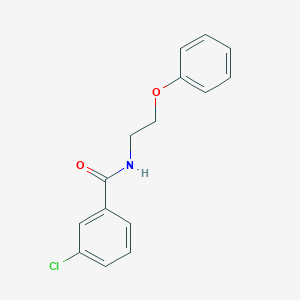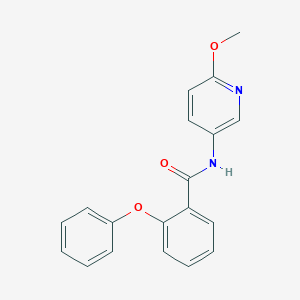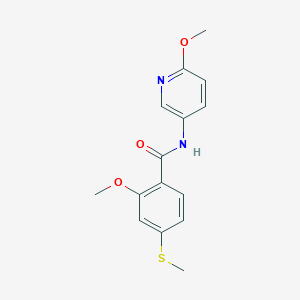![molecular formula C23H20N2O4S B496767 N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE](/img/structure/B496767.png)
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzofuran moiety, a pyrrolidine sulfonyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Coupling with Benzamide: The final step involves coupling the dibenzofuran-pyrrolidine sulfonyl intermediate with a benzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the pyrrolidine sulfonyl and benzamide groups.
Naphthalen-1-yl-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another complex organic compound used in similar applications.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H20N2O4S |
|---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H20N2O4S/c26-23(16-7-10-18(11-8-16)30(27,28)25-13-3-4-14-25)24-17-9-12-20-19-5-1-2-6-21(19)29-22(20)15-17/h1-2,5-12,15H,3-4,13-14H2,(H,24,26) |
InChI Key |
AJMKATNMTSMDPP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)

![4-[(dimethylamino)sulfonyl]-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496688.png)

![N-(3-fluoro-2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496692.png)
![3,4,5-trimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496693.png)
![2-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B496695.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B496698.png)

![N~2~-[2-(2-benzylphenoxy)ethyl]-N~1~-phenylpyrrolidine-1,2-dicarboxamide](/img/structure/B496702.png)
![[2-({2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B496703.png)

